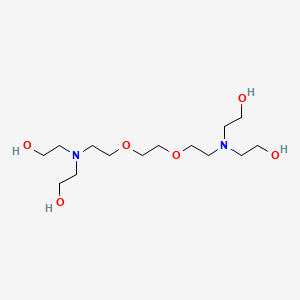![molecular formula C20H14S B14430407 3-[2-(Phenanthren-9-yl)ethenyl]thiophene CAS No. 80819-42-7](/img/structure/B14430407.png)
3-[2-(Phenanthren-9-yl)ethenyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Phenanthren-9-yl)ethenyl]thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a phenanthrene moiety attached to the thiophene ring via an ethenyl linkage. This structure imparts unique photophysical and chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Phenanthren-9-yl)ethenyl]thiophene typically involves the coupling of phenanthrene derivatives with thiophene derivatives. One common method is the Heck reaction, where a phenanthrene halide reacts with a thiophene derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Phenanthren-9-yl)ethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl linkage or the thiophene ring.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
3-[2-(Phenanthren-9-yl)ethenyl]thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s photophysical properties make it useful in studying biological systems, particularly in fluorescence-based assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological macromolecules.
Industry: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of 3-[2-(Phenanthren-9-yl)ethenyl]thiophene involves its interaction with various molecular targets. The phenanthrene moiety can intercalate with DNA, affecting transcription and replication processes. The thiophene ring can participate in π-π stacking interactions, influencing the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(Anthracen-9-yl)ethenyl]thiophene: Similar in structure but with an anthracene moiety instead of phenanthrene.
3-[2-(Naphthalen-9-yl)ethenyl]thiophene: Contains a naphthalene moiety.
3-[2-(Biphenyl-4-yl)ethenyl]thiophene: Features a biphenyl group.
Uniqueness
3-[2-(Phenanthren-9-yl)ethenyl]thiophene is unique due to the presence of the phenanthrene moiety, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring specific fluorescence characteristics, such as in OLEDs and biological imaging.
Eigenschaften
CAS-Nummer |
80819-42-7 |
|---|---|
Molekularformel |
C20H14S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
3-(2-phenanthren-9-ylethenyl)thiophene |
InChI |
InChI=1S/C20H14S/c1-2-6-18-16(5-1)13-17(10-9-15-11-12-21-14-15)19-7-3-4-8-20(18)19/h1-14H |
InChI-Schlüssel |
JCUIEHYWOOGOSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=CC4=CSC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
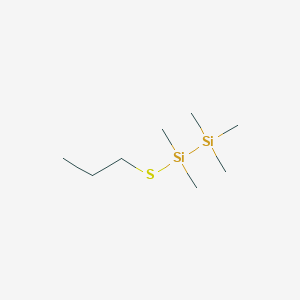
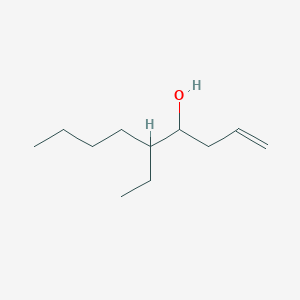
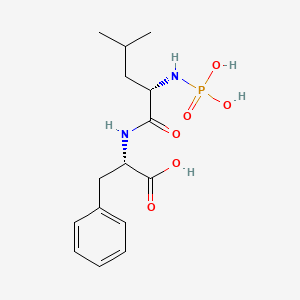

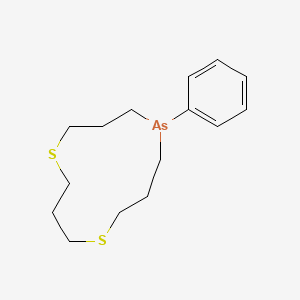
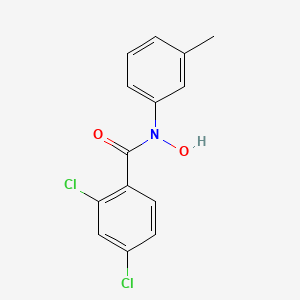
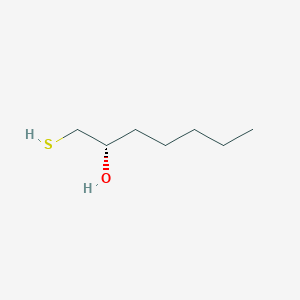




![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
